REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][NH:6][NH2:7])[CH3:2].C(O[CH:14]=[C:15]([C:18]#[N:19])[C:16]#[N:17])C>C(O)C>[NH2:19][C:18]1[N:6]([CH2:5][CH:4]([O:8][CH2:9][CH3:10])[O:3][CH2:1][CH3:2])[N:7]=[CH:14][C:15]=1[C:16]#[N:17]
|
Name
|
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNN)OCC
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
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C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
110 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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420 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at ambient temperature for 24 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
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ADDITION
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Details
|
To the residue was added diethyl ether (400 ml)
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Type
|
FILTRATION
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Details
|
the resultant precipitate was filtered off
|
Type
|
ADDITION
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Details
|
a mixture of ethyl acetate and hexane (2:3) as an eluent
|
Type
|
ADDITION
|
Details
|
Fractions containing the object compound
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CC(OCC)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |